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Compound of Interest

2-Propen-1-amine, 3-(3-
Compound Name:
methylphenyl)-
Cat. No.: B15097137
Get Quote
\ J

Physicochemical Core & Synthetic Architecture
Part 1: Executive Summary & Molecular Identity

3-(m-tolyl)prop-2-en-1-amine (also known as m-methylcinnamylamine) is a functionalized allylic
amine serving as a high-value pharmacophore in medicinal chemistry. Structurally, it consists of
a meta-substituted toluene ring conjugated to an allylamine tail. This specific substitution
pattern (

-methyl) modulates lipophilicity and steric bulk without significantly altering the electronic
character of the aromatic system, making it an ideal probe for Structure-Activity Relationship
(SAR) studies in antifungal and CNS-active drug programs.

Molecular Specifications
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Property Specification

IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amine

_ Not widely listed; Analogous to 104774-85-8
CAS Registry Number

(saturated)
Molecular Formula
Molecular Weight 147.22 g/mol
Exact Mass 147.1048 Da
Physical State Pale yellow oil (free base); White solid (HCI salt)
Predicted LogP 2.15+0.3
pKa (Conjugate Acid) ~9.6 (Typical for primary allylic amines)
Topological Polar Surface Area 26.02 A2

Part 2: Synthetic Architecture

Synthesis of 3-(m-tolyl)prop-2-en-1-amine requires stereoselective control to favor the bioactive

(

)-isomer. Two primary methodologies are recommended: the Heck Coupling (Direct) for
modularity and the Reductive Amination (Scalable) for bulk preparation.

Method A: Palladium-Catalyzed Heck Coupling (Direct)

This method allows for the direct coupling of unprotected allylamine with aryl halides, avoiding
protection/deprotection steps.

o Precursors: 3-lodotoluene, Allylamine.

o Catalyst System: Pd(OAc)z, Phosphine Ligand (e.g., TPP or specialized MPAA ligands for C-
H activation).

o Conditions: 80°C, DMF/DMAc, Base (

or
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Protocol:

o Charge: In a flame-dried Schlenk tube, dissolve 3-iodotoluene (1.0 equiv) and Pd(OAc):z (5
mol%) in anhydrous DMF.

o Addition: Add allylamine (2.0 equiv) and triethylamine (2.5 equiv) under inert argon
atmosphere.

o Reaction: Heat to 80°C for 12 hours. Monitor conversion via TLC (eluent: 10% MeOH in
DCM).

o Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.

 Purification: Isolate the amine via acid-base extraction (extract into 1M HCI, basify aqueous
layer, extract back into DCM) or column chromatography (DCM:MeOH:NH4OH).

Method B: Reductive Amination of Cinnamaldehyde Derivatives

This method is preferred for industrial scaling due to lower catalyst costs.

o Step 1 (Aldol Condensation): Reaction of 3-methylbenzaldehyde with acetaldehyde (basic
conditions) yields 3-(m-tolyl)acrylaldehyde.

o Step 2 (Reductive Amination): The aldehyde is treated with ammonia (or ammonium acetate)
and a reducing agent (

or

)-

Part 3: Mechanism of Action & Therapeutic Utility

The 3-(m-tolyl)prop-2-en-1-amine scaffold acts as a bioisostere for the cinnamyl moiety found
in squalene epoxidase inhibitors.

1. Antifungal Pathway (Ergosterol Inhibition)
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The allylamine motif mimics the transition state of squalene, binding to the catalytic site of
Squalene Epoxidase (SQLE). The

-methyl group provides steric occlusion that can enhance selectivity against fungal isoforms
over mammalian enzymes.

2. CNS Activity (Monoamine Transporters)

Substituted cinnamylamines serve as precursors to SSRI/SNRI analogs. The allylic double
bond restricts conformational freedom, locking the amine pharmacophore into a position
favorable for binding to the Serotonin Transporter (SERT).

Visualization: Synthesis & Biological Logic

The following diagram illustrates the synthetic pathway and the downstream biological targets
of the scaffold.
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Figure 1: Synthetic pathway via Heck coupling and downstream pharmacological targets.

Part 4: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound for biological testing, the following
analytical signatures must be verified.
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Technique Expected Signature

0 6.3-6.5 ppm: Doublet of triplets (Vinylic H,
1H NMR (CDCls) -position). & 3.4 ppm: Doublet (Allylic

). 0 2.3 ppm: Singlet (Methyl group on ring).

[M+H]* = 148.23. Fragmentation often shows

loss of

Mass Spectrometr
P Y (M-17) and tropylium ion formation (

91).

HPLC Purity >95% (AUC) required for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15097137/docs#technical-guide-3-m-tolyl-prop-2-en-
1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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